
Bis-Mal-PEG11
Vue d'ensemble
Description
Bis-Mal-PEG11 is a PEG derivative containing a two maleimide groups. The maleimide groups will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The hydrophilic PEG spacer increases solubility in aqueous media.
Applications De Recherche Scientifique
Key Features
- Reactive Maleimide Groups : Enable efficient conjugation with thiol-containing molecules through the maleimide-thiol reaction.
- PEG Spacer : Increases solubility and reduces nonspecific interactions, making it suitable for biological applications.
Scientific Research Applications
- Antibody-Drug Conjugates (ADCs)
- Imaging Agents and Diagnostics
- Regenerative Medicine
- Viral Fusion Inhibition
- Protein Degradation Targeting (PROTACs)
Case Studies
Q & A
Q. How to design reproducible experiments for Bis-Mal-PEG11 synthesis and characterization?
Basic Research Question
- Methodological Answer : Reproducible synthesis requires strict documentation of reaction conditions (e.g., molar ratios, temperature, solvent purity) and characterization protocols. Follow these steps:
- Synthesis : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of maleimide groups. Monitor reaction progress via thin-layer chromatography (TLC) or NMR .
- Purification : Employ size-exclusion chromatography (SEC) to isolate this compound from unreacted precursors. Validate purity via HPLC with UV detection at 260 nm .
- Characterization : Confirm molecular weight using MALDI-TOF MS and compare with theoretical values. Use FTIR to verify maleimide functional groups .
- Key Consideration : Include negative controls (e.g., reactions without catalysts) to validate specificity.
Q. What frameworks guide hypothesis formulation for this compound's biochemical interactions?
Basic Research Question
- Methodological Answer : Use structured frameworks to ensure hypotheses are testable and grounded in literature:
- PICO : Define Population (e.g., cancer cells), Intervention (this compound-drug conjugates), Comparison (free drug), and Outcome (cytotoxicity reduction) .
- FINER : Assess hypotheses for Feasibility (e.g., in vitro vs. in vivo models), Novelty (gap in PEGylation stability studies), and Ethical compliance (e.g., biocompatibility testing) .
- Example : "Does this compound-mediated drug delivery reduce off-target toxicity compared to free drug administration in murine models?"
Q. How to analyze contradictory data in this compound crosslinking efficiency studies?
Advanced Research Question
- Methodological Answer : Address contradictions through systematic root-cause analysis:
- Technical Variability : Check batch-to-batch differences in PEG chain length (via SEC) or maleimide activation (via Ellman’s assay) .
- Environmental Factors : Test crosslinking under controlled humidity and temperature to rule out moisture-induced hydrolysis .
- Statistical Reconciliation : Apply ANOVA to compare efficiency across conditions (e.g., pH 6.5 vs. 7.4) and identify outliers .
- Case Study : If crosslinking efficiency drops at high concentrations, assess aggregation via dynamic light scattering (DLS) .
Q. What are best practices for integrating this compound into controlled drug delivery systems?
Advanced Research Question
- Methodological Answer : Optimize drug release kinetics and stability using:
- Linker Design : Compare maleimide vs. thiol-reactive alternatives for pH-sensitive cleavage .
- In Vitro Testing : Use dialysis membranes to simulate drug release profiles in PBS (pH 5.0 and 7.4) .
- Stability Studies : Monitor conjugate integrity over 14 days at 4°C and 25°C via SEC-MALS .
- Data Interpretation : Correlate release rates with therapeutic efficacy in 3D tumor spheroid models .
Q. How to optimize this compound's solubility without compromising stability?
Advanced Research Question
- Methodological Answer : Balance solubility and stability through iterative formulation:
- Co-Solvent Screening : Test water-miscible solvents (e.g., DMSO, ethanol) at ≤5% v/v to enhance solubility without inducing precipitation .
- Lyophilization : Add cryoprotectants (e.g., trehalose) to maintain PEG integrity during freeze-drying .
- Accelerated Stability Testing : Incubate solutions at 40°C/75% RH for 4 weeks and assess degradation via HPLC .
Q. How to validate this compound's molecular weight using multiple techniques?
Basic Research Question
- Methodological Answer : Cross-validate molecular weight to ensure accuracy:
Q. What statistical methods assess variability in this compound's conjugation efficiency?
Advanced Research Question
- Methodological Answer : Quantify variability using:
- Descriptive Statistics : Calculate mean ± SD for triplicate conjugation experiments .
- Multivariate Analysis : Apply PCA to identify dominant factors (e.g., reaction time, temperature) .
- Error Propagation Models : Estimate uncertainty in final drug-loading calculations .
Q. How to address batch-to-batch variability in this compound synthesis?
Advanced Research Question
- Methodological Answer : Mitigate variability via:
- Process Controls : Standardize initiator-to-monomer ratios and reaction quenching times .
- Quality Metrics : Set acceptance criteria for PDI (<1.2) and maleimide functionality (>95%) .
- DoE (Design of Experiments) : Use response surface methodology to optimize critical parameters .
Q. How to align this compound research with existing literature using systematic reviews?
Basic Research Question
- Methodological Answer : Conduct a systematic review to contextualize findings:
- Search Strategy : Use PubMed/Scopus keywords: "Bis-Maleimide PEG," "PEGylation stability," "drug conjugate pharmacokinetics" .
- Data Extraction : Tabulate PEG chain lengths, conjugation methods, and in vivo half-lives from ≥20 studies .
- Gap Analysis : Highlight understudied areas (e.g., long-term immunogenicity) for future work .
Q. What protocols ensure ethical handling of this compound in biological studies?
Basic Research Question
- Methodological Answer : Adhere to ethical guidelines for biocompatibility:
Propriétés
Formule moléculaire |
C38H62N4O17 |
---|---|
Poids moléculaire |
846.93 |
Nom IUPAC |
N,N'-(3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diyl)bis(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide) |
InChI |
InChI=1S/C38H62N4O17/c43-33(5-9-41-35(45)1-2-36(41)46)39-7-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-8-40-34(44)6-10-42-37(47)3-4-38(42)48/h1-4H,5-32H2,(H,39,43)(H,40,44) |
Clé InChI |
XDOQKMMEKFZMGB-UHFFFAOYSA-N |
SMILES |
O=C1C=CC(N1CCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCN2C(C=CC2=O)=O)=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bis-Mal-PEG11 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.